![molecular formula C26H29N3O B5185138 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5185138.png)
2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol is a chemical compound that belongs to the family of benzimidazole derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative disorders, and infectious diseases.
Mécanisme D'action
The mechanism of action of 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and molecular targets. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt and NF-κB pathways. In neurodegenerative disorders, it protects neurons from oxidative stress and amyloid beta-induced toxicity by activating the Nrf2/ARE pathway and inhibiting the JNK and ERK pathways. In infectious diseases, it inhibits the growth of various bacteria and viruses by disrupting their membrane integrity and inhibiting their replication.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells, protects neurons from oxidative stress and amyloid beta-induced toxicity, and inhibits the growth of various bacteria and viruses. It also exhibits antioxidant, anti-inflammatory, and immunomodulatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol in lab experiments include its potent anticancer, neuroprotective, and antimicrobial activities. It is also relatively easy to synthesize and purify. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol. One direction is to further investigate its mechanism of action and molecular targets in various diseases. Another direction is to develop more potent and selective analogs of 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol. Additionally, it can be explored for its potential use in combination therapy with other drugs or as a drug delivery system. Finally, more studies are needed to evaluate its safety and efficacy in animal models and human clinical trials.
In conclusion, 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol is a promising chemical compound with potential therapeutic applications in various fields of medicine. Its potent anticancer, neuroprotective, and antimicrobial activities make it a valuable target for further research and development.
Méthodes De Synthèse
The synthesis of 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol involves the condensation of 2-(3-pyridinyl)benzimidazole with 2,6-di-tert-butyl-4-hydroxyphenol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It exerts its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and amyloid beta-induced toxicity. In infectious diseases, it has been shown to inhibit the growth of various bacteria and viruses, including Mycobacterium tuberculosis and influenza virus.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-(2-pyridin-3-ylbenzimidazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-25(2,3)19-14-18(15-20(23(19)30)26(4,5)6)29-22-12-8-7-11-21(22)28-24(29)17-10-9-13-27-16-17/h7-16,30H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRWTOVBKBEMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-di-tert-butyl-4-[2-(pyridin-3-yl)-1H-benzimidazol-1-yl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)
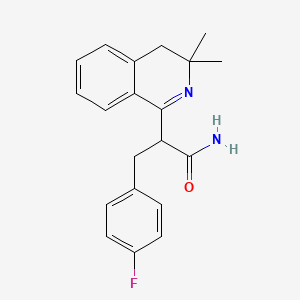
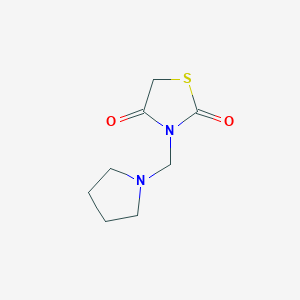
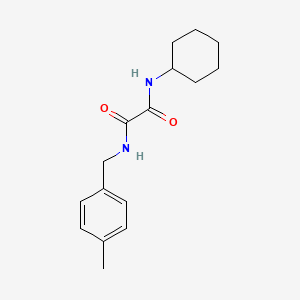
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)
![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)
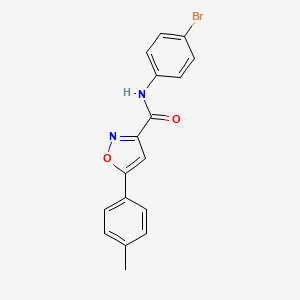
![5-[4-(allyloxy)benzylidene]-1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185101.png)
![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5185102.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate](/img/structure/B5185107.png)
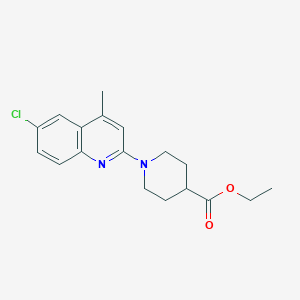
![3-(4-chlorophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5185118.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5185129.png)
